N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(morpholine-4-sulfonyl)benzamide
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Overview
Description
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound featuring a benzamide core linked to a heterocyclic system containing thiazole and benzothiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(morpholine-4-sulfonyl)benzamide typically involves multi-step procedures One common method starts with the preparation of the thiazole and benzothiazole rings, followed by their fusion to form the thiazolo[4,5-g][1,3]benzothiazole systemThe final step involves the coupling of this heterocyclic system with 4-morpholin-4-ylsulfonylbenzamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
the principles of green chemistry and process optimization would be applied to scale up the synthesis while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., Pd/C), and bases (e.g., sodium hydride). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups yields amines.
Scientific Research Applications
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[730
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Material Science: Its complex aromatic system and potential for diverse reactivity make it suitable for use in organic electronics and optoelectronic devices.
Biological Research: The compound can be used to study the interactions between small molecules and biological targets, providing insights into cellular processes and potential therapeutic mechanisms.
Mechanism of Action
The mechanism of action of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thiazole and benzothiazole rings suggests potential binding to active sites or allosteric sites on proteins, influencing their activity. The methylsulfanyl group and morpholine ring may further modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide: This compound shares a similar core structure but differs in the presence of fluorine atoms, which can affect its electronic properties and reactivity.
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds also feature fused thiazole rings and have been studied for their biological activities, including enzyme inhibition.
Uniqueness
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(morpholine-4-sulfonyl)benzamide is unique due to its combination of functional groups and heterocyclic systems, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile tool in research.
Properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S4/c1-29-20-22-15-7-6-14-16(17(15)31-20)30-19(21-14)23-18(25)12-2-4-13(5-3-12)32(26,27)24-8-10-28-11-9-24/h2-7H,8-11H2,1H3,(H,21,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYNRAVQEUKOFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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